9-(beta-D-glucofuranosyl)adenine
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Overview
Description
9-(beta-D-glucofuranosyl)adenine is a purine nucleoside in which adenine is attached to a beta-D-glucofuranose via a beta-N(9)-glycosidic bond. This compound is a derivative of adenine, a fundamental component of nucleic acids, and plays a significant role in various biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-(beta-D-glucofuranosyl)adenine typically involves the glycosylation of adenine with a protected form of beta-D-glucofuranose. One common method includes the use of 2,3,5-tri-O-benzyl-D-glucofuranosyl chloride, which reacts with N-benzoyladenine under acidic conditions to form the desired nucleoside .
Industrial Production Methods: Industrial production of this compound often involves large-scale glycosylation reactions using optimized conditions to ensure high yield and purity. The process may include steps such as protection and deprotection of functional groups, purification through chromatography, and crystallization.
Chemical Reactions Analysis
Types of Reactions: 9-(beta-D-glucofuranosyl)adenine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with altered biological activity.
Reduction: Reduction reactions can modify the functional groups attached to the adenine moiety.
Substitution: Nucleophilic substitution reactions can occur at the adenine ring, leading to the formation of different analogs.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like ammonia or amines are employed under basic conditions.
Major Products:
Scientific Research Applications
9-(beta-D-glucofuranosyl)adenine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of nucleoside analogs and other complex molecules.
Biology: The compound is studied for its role in nucleotide metabolism and its effects on cellular processes.
Medicine: It has potential therapeutic applications, particularly in antiviral and anticancer research.
Industry: The compound is used in the development of pharmaceuticals and as a research tool in various biochemical assays.
Mechanism of Action
The mechanism of action of 9-(beta-D-glucofuranosyl)adenine involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The compound targets enzymes involved in nucleotide metabolism, such as purine nucleoside phosphorylase .
Comparison with Similar Compounds
9-beta-D-xylofuranosyladenine: Another purine nucleoside with a similar structure but different sugar moiety.
Vidarabine (9-beta-D-arabinofuranosyladenine): An antiviral drug with a similar adenine base but different sugar component.
Adenosine: A naturally occurring nucleoside with a ribose sugar instead of glucofuranose.
Uniqueness: 9-(beta-D-glucofuranosyl)adenine is unique due to its specific sugar moiety, which can influence its biological activity and stability. This makes it a valuable compound for studying the effects of sugar modifications on nucleoside function and for developing novel therapeutic agents.
Properties
CAS No. |
10279-91-1 |
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Molecular Formula |
C11H15N5O5 |
Molecular Weight |
297.27 g/mol |
IUPAC Name |
2-(6-aminopurin-9-yl)-5-(1,2-dihydroxyethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C11H15N5O5/c12-9-5-10(14-2-13-9)16(3-15-5)11-7(20)6(19)8(21-11)4(18)1-17/h2-4,6-8,11,17-20H,1H2,(H2,12,13,14) |
InChI Key |
JNSNEXAWGVQGPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)C(CO)O)O)O)N |
Origin of Product |
United States |
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